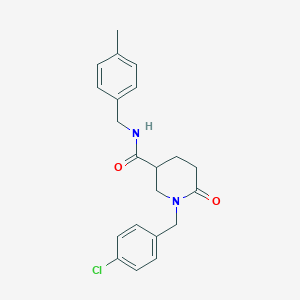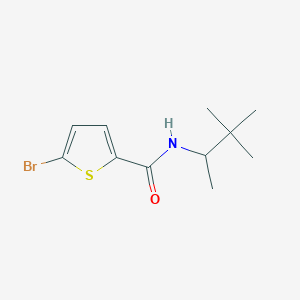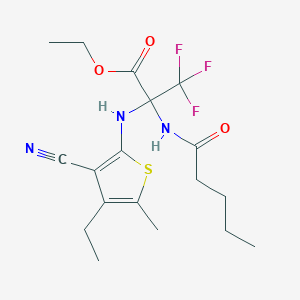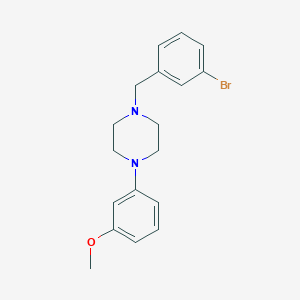
1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit selective and potent inhibition of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which play important roles in the endocannabinoid system and lipid signaling pathways. Therefore, it has been investigated as a potential therapeutic agent for various diseases and disorders, such as pain, inflammation, anxiety, depression, addiction, and neurodegeneration.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reversible inhibition of FAAH and MAGL, which are responsible for the hydrolysis of endocannabinoids and other lipid mediators. This leads to the accumulation of these compounds, which can activate cannabinoid receptors and other signaling pathways, resulting in various physiological and pharmacological effects. The inhibition of FAAH and MAGL by 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to be selective and competitive, with high affinity and potency.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide depend on the specific target enzymes and signaling pathways that are affected. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors, such as CB1 and CB2, and modulate various physiological processes, such as pain, appetite, mood, and memory. It has also been shown to decrease the levels of other lipid mediators, such as prostaglandins and leukotrienes, which can contribute to inflammation and pain. The overall effect of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide on biochemical and physiological processes is complex and context-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and selectivity, its reversible and competitive inhibition of target enzymes, and its potential applications in various scientific research fields. However, there are also some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability in aqueous solutions, and its dependence on specific experimental conditions and protocols.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its structure-activity relationship and optimize its pharmacological properties, such as its selectivity, potency, and pharmacokinetics. Another direction is to explore its potential therapeutic applications in various diseases and disorders, such as cancer, epilepsy, and neuroinflammation. A third direction is to elucidate its molecular mechanisms of action and its interactions with other signaling pathways and molecules. Overall, the study of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has the potential to advance our understanding of the endocannabinoid system and lipid signaling pathways, and to contribute to the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine, 4-methylbenzylamine, and 3-piperidinecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere, such as nitrogen or argon. The resulting product is purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-2-4-16(5-3-15)12-23-21(26)18-8-11-20(25)24(14-18)13-17-6-9-19(22)10-7-17/h2-7,9-10,18H,8,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOESMONKMZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)